

Application Note: Solid-Phase Synthesis of Fumaric Acid Amides

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Compound of Interest

Compound Name: 4-(Morpholin-4-yl)-4-oxobut-2-enoic acid

CAS No.: 90090-50-9

Cat. No.: B3388965

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Abstract & Strategic Overview

Fumaric acid amides (fumaramides) represent a critical class of electrophilic pharmacophores in modern drug discovery. Characterized by a rigid trans-alkene core, they serve two distinct but high-value roles:

- **Covalent Warheads:** As moderate Michael acceptors, fumaramides target non-catalytic cysteine residues with tunable reactivity, distinct from the more aggressive acrylamides.
- **Peptidomimetic Linkers:** The fumaroyl moiety acts as a bioisostere for amide bonds, introducing conformational rigidity and metabolic stability into peptide backbones.

This guide provides a definitive protocol for the solid-phase synthesis (SPS) of fumaramide libraries. Unlike solution-phase methods, which suffer from polymerization risks and difficult purification of polar intermediates, the solid-phase approach allows for the rapid generation of diverse libraries with high purity.

Key Strategic Decision: The Mono-Ester Advantage Direct coupling of fumaryl chloride or unprotected fumaric acid to resin-bound amines often leads to intra-resin cross-linking or uncontrolled polymerization. The protocols below utilize Fumaric Acid Mono-Ethyl Ester (FA-MEE) as the critical building block. This ensures strictly monofunctional attachment, allowing

the operator to selectively functionalize the second terminus or retain the ester as a prodrug element.

Critical Experimental Considerations

Resin Selection

- Rink Amide MBHA Resin: Recommended for generating C-terminal primary amides. Its high acid sensitivity allows cleavage under standard TFA conditions, while its stability to basic conditions permits on-resin ester hydrolysis of FA-MEE.
- 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for synthesizing protected peptide fragments or when mild acid cleavage (1% TFA/DCM) is required to retain acid-labile side-chain protecting groups.

Reagent Causality

- HATU vs. DIC/HOBt: HATU is preferred for coupling FA-MEE due to the electron-deficient nature of the fumarate carboxyl group, which decreases nucleophilicity and requires efficient activation.
- LiOH/THF: Used for on-resin hydrolysis of the ethyl ester. This step is critical for "Linker" applications where the fumarate must react with a second amine.

Detailed Protocols

Protocol A: Synthesis of Fumaramide Covalent Inhibitors (Warhead Installation)

Objective: To cap a resin-bound peptide or scaffold with a fumarate warhead.

Materials:

- Resin-bound amine (0.1 mmol scale, Fmoc-protected)
- Fumaric Acid Mono-Ethyl Ester (FA-MEE)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide, peptide synthesis grade)

Step-by-Step Methodology:

- Resin Preparation:
 - Swell the resin (0.1 mmol) in DMF for 20 minutes.
 - Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF, 2 x 10 min). Wash resin 5x with DMF.
- Activation:
 - In a separate vial, dissolve FA-MEE (4.0 eq, 0.4 mmol) and HATU (3.8 eq, 0.38 mmol) in minimal DMF (2 mL).
 - Add DIPEA (8.0 eq, 0.8 mmol) and activate for 2 minutes. The solution should turn slightly yellow.
 - Note: Pre-activation time should be kept short (< 5 min) to prevent potential O-acyl isourea side reactions, although less common with HATU.
- Coupling:
 - Add the activated solution to the resin.
 - Shake at room temperature for 1 hour.
 - QC Check: Perform a Kaiser Test (ninhydrin). A negative result (yellow beads) indicates complete coupling. If blue, repeat coupling.
- Washing:
 - Drain the reaction vessel.
 - Wash with DMF (5 x 1 min) and DCM (5 x 1 min).

- Final Cleavage (Global Deprotection):
 - Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
 - Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Outcome: A peptide/scaffold terminated with an ethyl-fumarate warhead.

Protocol B: Synthesis of Unsymmetrical Fumaramide Libraries (Linker Approach)

Objective: To use fumaric acid as a bridge between two distinct amine scaffolds (R1-NH-Fum-NH-R2).

Step-by-Step Methodology:

- Step 1: Coupling of FA-MEE (Linker Attachment)
 - Follow Protocol A (Steps 1-4) to attach FA-MEE to the resin-bound amine (R1).
- Step 2: On-Resin Hydrolysis
 - Critical: This step converts the ethyl ester to a free carboxylic acid without cleaving the compound from the resin.
 - Wash resin with THF (3x).
 - Add LiOH (1.0 M aq) / THF (1:4 v/v). Use 10 equivalents of LiOH relative to resin loading.
 - Shake for 2 hours at room temperature.
 - Wash extensively: Water (3x), MeOH (3x), DMF (3x), DCM (3x).
 - Validation: An analytical cleavage of a small resin sample at this stage should show the mass of the free acid (M-28 relative to ethyl ester).
- Step 3: Coupling of Second Amine (R2)

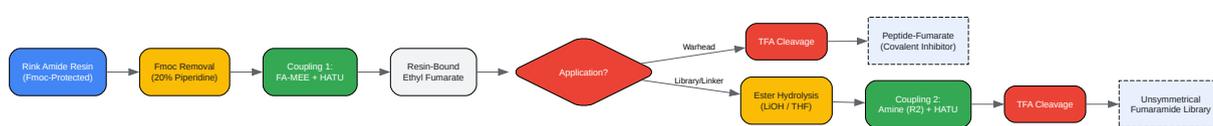
- Dissolve HATU (4 eq) and DIPEA (8 eq) in DMF.
- Add the solution to the resin (activating the resin-bound fumaric acid). Shake for 2 minutes.
- Add the Second Amine (R2-NH2) (5 eq) to the vessel.
- Shake for 3-16 hours (depending on steric hindrance of R2).
- Step 4: Cleavage
 - Proceed with standard TFA cleavage.

Data Summary & Troubleshooting

Issue	Probable Cause	Corrective Action
Incomplete Coupling	Steric hindrance or low reactivity of fumarate	Switch to HOAt/HATU or increase temperature to 40°C. Double couple.
Cross-linking	Used free Fumaric Acid instead of Mono-Ester	Strictly use FA-MEE. If free acid is required, use high dilution and large excess (10 eq).
Isomerization (E to Z)	Extended exposure to UV or harsh base	Keep reaction vessels covered (foil). Avoid hydrazine.
Michael Adducts	Presence of free thiols during synthesis	Ensure all Cys side chains are Trt-protected. Do not use thiol scavengers (EDT) if the warhead is highly reactive (though fumarates are generally stable to EDT).

Mechanism of Action & Workflow Visualization

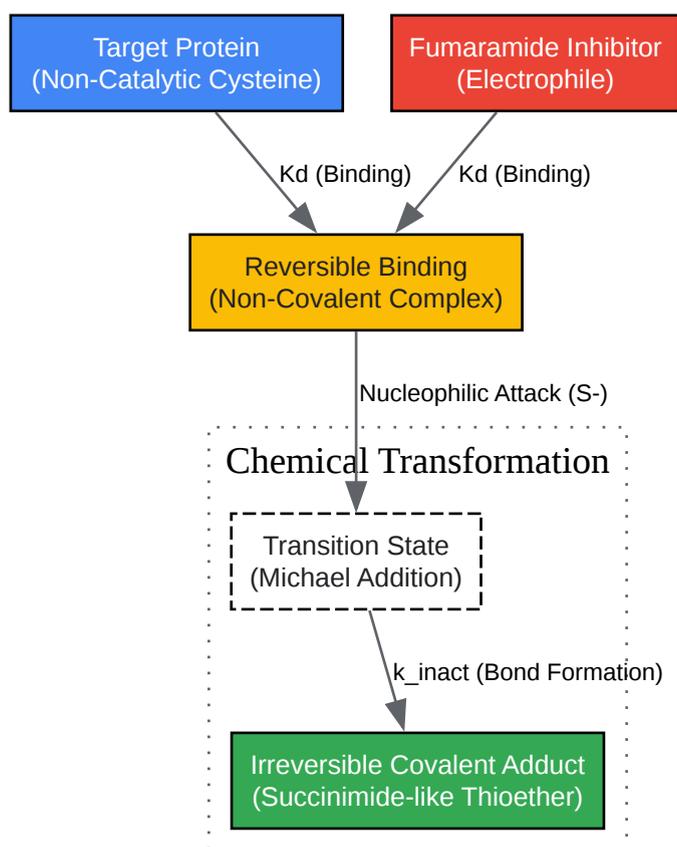
Synthetic Workflow (Graphviz)



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Caption: Figure 1. Divergent solid-phase synthesis workflow for generating fumarate-based covalent inhibitors (Path A) and combinatorial libraries (Path B).

Covalent Inhibition Mechanism (Graphviz)



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Caption: Figure 2. Mechanism of targeted covalent inhibition.[1][2] The fumaramide warhead undergoes a specific Michael addition with a cysteine thiol, locking the protein in an inactive state.

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